molecular formula C7H7N3O B127582 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine CAS No. 156118-07-9

5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine

Cat. No. B127582
M. Wt: 149.15 g/mol
InChI Key: JDKQSOPAUWWTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine (4-MeO-PyP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrazolopyridine derivative that has shown promising results in scientific research, especially in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine involves its ability to bind to the active site of PTP1B and PTPα, thereby inhibiting their activity. This inhibition leads to an increase in insulin signaling, which in turn improves glucose uptake in the cells.

Biochemical And Physiological Effects

5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine has been shown to have various biochemical and physiological effects. It has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine in lab experiments is its specificity in inhibiting PTP1B and PTPα. This specificity allows for targeted inhibition of these enzymes, without affecting other enzymes in the body. However, one of the limitations of using 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine. One potential direction is the development of more potent and selective inhibitors of PTP1B and PTPα, which could lead to the development of more effective drugs for the treatment of type 2 diabetes and other diseases. Additionally, further research is needed to explore the anti-inflammatory and antioxidant properties of 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine, and its potential applications in the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine involves a series of chemical reactions that include the condensation of 4-methylpyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The potential applications of 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine in scientific research are vast. It has been studied extensively for its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and protein tyrosine phosphatase alpha (PTPα). These enzymes are known to play a crucial role in the regulation of insulin signaling, and their inhibition has been shown to improve insulin sensitivity, making 5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine a promising drug candidate for the treatment of type 2 diabetes.

properties

CAS RN

156118-07-9

Product Name

5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-hydroxy-4-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H7N3O/c1-5-6-4-8-9-7(6)2-3-10(5)11/h2-4,11H,1H3

InChI Key

JDKQSOPAUWWTCW-UHFFFAOYSA-N

SMILES

CC1=C2C=NN=C2C=CN1O

Canonical SMILES

CC1=C2C=NN=C2C=CN1O

synonyms

1H-Pyrazolo[4,3-c]pyridine,4-methyl-,5-oxide(9CI)

Origin of Product

United States

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